3,3,3-Trifluoropropanal

Conformational analysis Ab initio calculation Fluorinated aldehydes

3,3,3-Trifluoropropanal (CAS 460-40-2) is a C3 fluorinated aldehyde with molecular formula C₃H₃F₃O and molecular weight 112.05 g/mol. It is a colorless liquid at room temperature with a boiling point of 56–57 °C at 745 Torr and density of 1.365 g/cm³ at 20 °C.

Molecular Formula C3H3F3O
Molecular Weight 112.05 g/mol
CAS No. 460-40-2
Cat. No. B1220928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropanal
CAS460-40-2
Synonyms3,3,3-trifluoropropanal
Molecular FormulaC3H3F3O
Molecular Weight112.05 g/mol
Structural Identifiers
SMILESC(C=O)C(F)(F)F
InChIInChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2
InChIKeyUTMIEQASUFFADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoropropanal (CAS 460-40-2): Sourcing Guide and Baseline Characteristics for Fluorinated Aldehyde Procurement


3,3,3-Trifluoropropanal (CAS 460-40-2) is a C3 fluorinated aldehyde with molecular formula C₃H₃F₃O and molecular weight 112.05 g/mol [1]. It is a colorless liquid at room temperature with a boiling point of 56–57 °C at 745 Torr and density of 1.365 g/cm³ at 20 °C [1]. The compound contains a terminal trifluoromethyl (-CF₃) group, which imparts strong electron-withdrawing character and distinguishes it from non-fluorinated propanal (boiling point: 48 °C) and partially fluorinated analogs . The compound is commercially available as a fluorinated building block for organic synthesis, particularly in pharmaceutical and agrochemical intermediate preparation .

Why 3,3,3-Trifluoropropanal Cannot Be Replaced by Propanal or Other Fluorinated Aldehydes in Synthetic Workflows


Generic substitution of 3,3,3-trifluoropropanal with propanal or alternative fluorinated aldehydes (e.g., 3-fluoropropanal, 3,3-difluoropropanal) fails due to quantifiable differences in conformational stability and electronic profile. Ab initio calculations at the 3–21G and 6–31G∗ basis set levels demonstrate that 3,3,3-trifluoropropanal exists as a mixture of gauche, trans, and cis conformers with a very small energy difference among them, whereas 3-fluoropropanal shows a single predominant trans-cis conformer and 3,3-difluoropropanal shows a single predominant gauche-cis conformer [1]. This conformational multiplicity directly impacts reaction stereochemical outcomes. Additionally, the cumulative electron-withdrawing effect of three fluorine atoms alters aldehyde electrophilicity relative to non-fluorinated and mono-/di-fluorinated analogs, affecting both reaction rates and product distributions in nucleophilic additions. The evidence detailed in Section 3 quantifies these differentiating effects.

Quantitative Evidence for Selecting 3,3,3-Trifluoropropanal: Comparative Performance Data Against Closest Analogs


Conformational Multiplicity of 3,3,3-Trifluoropropanal Versus 3-Fluoropropanal and 3,3-Difluoropropanal

Ab initio calculations using 3–21G and 6–31G∗ basis sets reveal distinct conformational preferences across the 3-fluoropropanal series. 3,3,3-Trifluoropropanal is predicted to exist as a mixture of gauche, trans, and cis conformers with very small energy differences among them, whereas 3-fluoropropanal exhibits a predominant trans-cis conformer and 3,3-difluoropropanal exhibits a predominant gauche-cis conformer [1].

Conformational analysis Ab initio calculation Fluorinated aldehydes

One-Pot In Situ Generation of 3,3,3-Trifluoropropanal with Quantitative Reaction Yields and Diastereoselectivity

A one-pot method was developed wherein DIBAL reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate at -78 °C generates an aluminum acetal intermediate, which decomposes upon warming to 0 °C to liberate 3,3,3-trifluoropropanal in situ. The liberated aldehyde reacts with nucleophiles to yield products in good to excellent yields with up to 93% diastereoselectivity [1].

In situ generation Carbon-carbon bond formation DIBAL reduction

Friedel-Crafts Alkylation Deriving Trifluoromethylated Ethanes in up to 96% Yield

Under superacidic conditions, 2-halogeno-2-CF₃ styrenes generate benzyl cations that undergo Friedel-Crafts alkylation with arenes to afford 1,1-diaryl-2-halo-3,3,3-trifluoropropanes in yields up to 96% as a mixture of two diastereomers. These products are direct synthetic derivatives accessible from 3,3,3-trifluoropropanal-based precursors [1].

Friedel-Crafts alkylation Superacidic conditions Trifluoromethylated compounds

Oxidation of 3,3,3-Trifluoropropanal to 3,3,3-Trifluoropropionic Acid with 85.0% Yield

A patent method describes the oxidation of 3,3,3-trifluoropropanal to 3,3,3-trifluoropropionic acid using hydrogen peroxide (27%–70%) as oxidant with a catalyst at 60–100 °C. The optimized process achieves 85.0% yield of 3,3,3-trifluoropropionic acid at 98.5% purity, compared with a prior art yield of only 73% using alternative oxidants [1].

Oxidation Trifluoropropionic acid Hydrogen peroxide

Palladium-Catalyzed Synthesis of 3,3,3-Trifluoropropanal with up to 97.5% Selectivity

A palladium-catalyzed method produces 3,3,3-trifluoropropanal from 3,3,3-trifluoropropene and water with selectivity up to 97.5% and mean yields ranging from 0.23 to 2.19 g/g·hr per unit weight of palladium catalyst, depending on reaction conditions [1].

Palladium catalysis Polyfluoroaldehyde synthesis Selectivity

Comparative Conformational Stability Across 3-Fluoropropanal Series

Ab initio calculations indicate that the O…F and O…H equilibrium separations in 3-fluoropropanals suggest dipole interactions that stabilize specific conformers. For 3,3,3-trifluoropropanal, the energy difference among gauche, trans, and cis conformers is predicted to be very small, whereas 3-fluoropropanal and 3,3-difluoropropanal each exhibit a single dominant conformer with larger energy gaps to alternative geometries [1].

Conformational stability Ab initio Dipole interactions

High-Value Application Scenarios for 3,3,3-Trifluoropropanal Based on Quantitative Performance Data


Synthesis of 3,3,3-Trifluoropropionic Acid via Optimized Oxidation

3,3,3-Trifluoropropanal serves as a direct precursor to 3,3,3-trifluoropropionic acid, a key intermediate for pharmaceuticals, agrochemicals, and high-performance materials. The optimized hydrogen peroxide oxidation process achieves 85.0% yield (98.5% purity), representing a 12-percentage-point improvement over prior art methods (73% yield) [1]. This yield enhancement reduces raw material costs and waste generation, making the route economically viable for industrial procurement.

One-Pot Diastereoselective Carbon-Carbon Bond Formation with In Situ Aldehyde Generation

For laboratories requiring stereocontrolled access to trifluoromethylated chiral building blocks, the one-pot DIBAL reduction/nucleophilic addition protocol generates 3,3,3-trifluoropropanal in situ and delivers products with up to 93% diastereoselectivity [1]. This approach eliminates the need to handle the volatile free aldehyde, improves safety, and provides high stereochemical fidelity in the final product.

Large-Scale Production via High-Selectivity Palladium-Catalyzed Hydration

Industrial procurement and scale-up of 3,3,3-trifluoropropanal benefit from the palladium-catalyzed hydration of 3,3,3-trifluoropropene, which achieves up to 97.5% selectivity to the target aldehyde with mean yields up to 2.19 g/g·hr per unit catalyst weight [1]. This high selectivity minimizes byproduct formation and downstream purification costs, supporting cost-effective bulk manufacturing.

Synthesis of Trifluoromethylated Diaryl Ethanes via Friedel-Crafts Alkylation

3,3,3-Trifluoropropanal-derived intermediates enable the synthesis of 1,1-diaryl-2-halo-3,3,3-trifluoropropanes under superacidic Friedel-Crafts conditions with yields up to 96% [1]. These diaryl-trifluoropropane scaffolds are valuable for medicinal chemistry programs targeting metabolically stable lead compounds with enhanced lipophilicity conferred by the CF₃ group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoropropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.